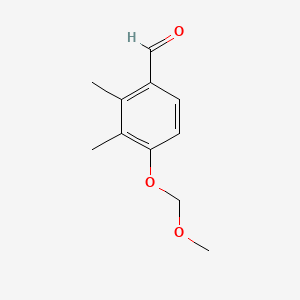
4-(Methoxymethoxy)-2,3-dimethylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxymethoxy)-2,3-dimethylbenzaldehyde is an organic compound characterized by a benzene ring substituted with a methoxymethoxy group and two methyl groups, along with an aldehyde functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,3-dimethylbenzaldehyde as the starting material.
Methoxymethylation: The aldehyde group is protected by converting it to a methoxymethyl ether using methoxymethanol in the presence of an acid catalyst.
Reaction Conditions: The reaction is usually carried out under mild conditions, such as room temperature, to avoid side reactions.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves scaling up the laboratory synthesis methods, often using continuous flow reactors to ensure consistency and efficiency.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxymethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and aprotic solvents are used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids.
Reduction Products: Primary alcohols.
Substitution Products: Various ethers and alcohols.
Scientific Research Applications
4-(Methoxymethoxy)-2,3-dimethylbenzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and inhibition.
Industry: It is used in the production of fragrances and flavors.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors in biological systems.
Pathways: It may inhibit or activate certain biochemical pathways, leading to its biological effects.
Comparison with Similar Compounds
4-(Methoxymethoxy)phenylboronic acid: Similar in structure but contains a boronic acid group instead of an aldehyde.
2,3-Dimethylbenzaldehyde: Lacks the methoxymethoxy group.
Uniqueness: 4-(Methoxymethoxy)-2,3-dimethylbenzaldehyde is unique due to its combination of functional groups, which allows for diverse chemical reactions and applications.
This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-(methoxymethoxy)-2,3-dimethylbenzaldehyde |
InChI |
InChI=1S/C11H14O3/c1-8-9(2)11(14-7-13-3)5-4-10(8)6-12/h4-6H,7H2,1-3H3 |
InChI Key |
OKIJJAWPECIAIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)OCOC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


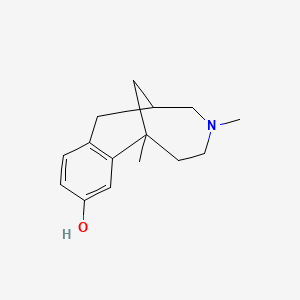
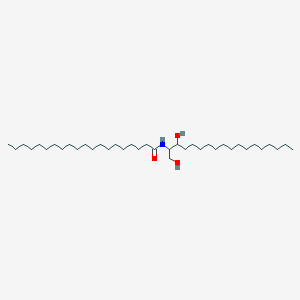
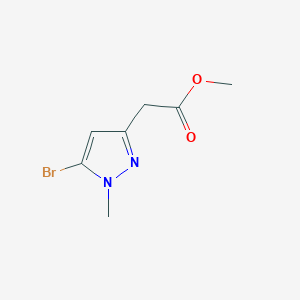
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-amino-3-methylpentanoate](/img/structure/B15359900.png)

![(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine](/img/structure/B15359907.png)
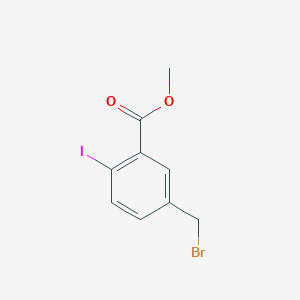

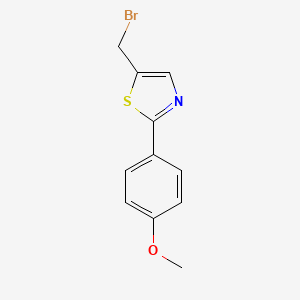
![N-[2-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]prop-2-enamide](/img/structure/B15359925.png)
![Methyl 2-(tert-butoxycarbonylamino)-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B15359929.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B15359933.png)
![Methyl 2-bromo-7-chloropyrazolo[1,5-A]pyrimidine-5-carboxylate](/img/structure/B15359936.png)
![Tert-butyl 9-oxo-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B15359951.png)
